molecular formula C15H12N4O4 B14588536 1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide CAS No. 61620-90-4

1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B14588536
CAS No.: 61620-90-4
M. Wt: 312.28 g/mol
InChI Key: GQEFLIJAYODHMN-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 4-methylphenyl group, a 5-nitrofuran group, and a carboxamide group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used would be appropriately substituted to introduce the 4-methylphenyl and 5-nitrofuran groups.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrofuran group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitrofuran group can be reduced to an amine or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Various electrophiles or nucleophiles can be used under appropriate conditions, such as Friedel-Crafts acylation or alkylation.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran group could yield nitroso derivatives, while reduction could yield amine derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the nature of these interactions and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-5-carboxamide: Similar structure but with a different position of the carboxamide group.

    1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide is unique due to the specific combination of functional groups and their positions on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific scientific research applications.

Properties

CAS No.

61620-90-4

Molecular Formula

C15H12N4O4

Molecular Weight

312.28 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C15H12N4O4/c1-9-2-4-10(5-3-9)18-8-11(15(16)20)14(17-18)12-6-7-13(23-12)19(21)22/h2-8H,1H3,(H2,16,20)

InChI Key

GQEFLIJAYODHMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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